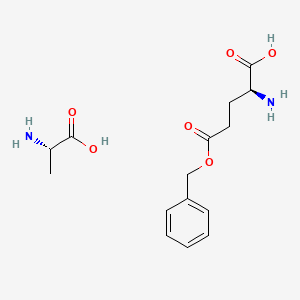
(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;(2S)-2-aminopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gamma-Benzylglutamate-alanine copolymer is a synthetic polymer composed of gamma-benzylglutamate and alanine units. This copolymer is known for its unique properties, making it suitable for various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Gamma-Benzylglutamate-alanine copolymer can be synthesized through ring-opening polymerization of N-carboxy-γ-benzyl-L-glutamate anhydride (BLG-NCA) in the presence of a primary amine initiator. The reaction is typically carried out in a solvent such as N,N-dimethylformamide (DMF) at controlled temperatures to ensure the formation of the desired copolymer .
Industrial Production Methods
Industrial production of (2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;(2S)-2-aminopropanoic acid involves large-scale ring-opening polymerization processes. The use of nickel-mediated catalysts and controlled reaction conditions ensures high yield and purity of the copolymer . The polymerization process is followed by purification steps, including size-exclusion chromatography and multiple-angle laser light scattering, to obtain the final product.
化学反応の分析
Types of Reactions
Gamma-Benzylglutamate-alanine copolymer undergoes various chemical reactions, including:
Oxidation: The copolymer can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The copolymer can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles or electrophiles in organic solvents such as dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives of the copolymer, while reduction can yield reduced forms of the polymer .
科学的研究の応用
Gamma-Benzylglutamate-alanine copolymer has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying polymerization mechanisms and reaction kinetics.
Biology: Employed in the development of biomimetic scaffolds for tissue engineering and regenerative medicine.
Industry: Utilized in the production of superabsorbent polymers and other advanced materials.
作用機序
The mechanism of action of (2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;(2S)-2-aminopropanoic acid involves its interaction with biological systems at the molecular level. The copolymer can mimic natural polymers, facilitating cell adhesion and proliferation. Its built-in neurotransmitter glutamate can induce neurogenesis and promote nerve regeneration . The molecular targets and pathways involved include the activation of specific receptors and signaling pathways that regulate cell growth and differentiation .
類似化合物との比較
Similar Compounds
Poly(γ-benzyl-L-glutamate): A homopolymer of γ-benzyl-L-glutamate used in similar applications but lacks the alanine component.
Poly(ethylene terephthalate): A widely used synthetic polymer with different properties and applications.
Poly(aspartic acid): Another biodegradable polymer with applications in superabsorbent materials.
Uniqueness
Gamma-Benzylglutamate-alanine copolymer is unique due to its combination of γ-benzyl-L-glutamate and alanine units, providing a balance of hydrophobic and hydrophilic properties. This copolymer’s ability to form biomimetic scaffolds and its potential in neuroregenerative applications set it apart from other similar compounds .
特性
CAS番号 |
37475-30-2 |
|---|---|
分子式 |
C15H22N2O6 |
分子量 |
326.34 g/mol |
IUPAC名 |
(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;(2S)-2-aminopropanoic acid |
InChI |
InChI=1S/C12H15NO4.C3H7NO2/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9;1-2(4)3(5)6/h1-5,10H,6-8,13H2,(H,15,16);2H,4H2,1H3,(H,5,6)/t10-;2-/m00/s1 |
InChIキー |
LUBYMBWOEXNKPF-GBZGCGEDSA-N |
SMILES |
CC(C(=O)O)N.C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N |
異性体SMILES |
C[C@@H](C(=O)O)N.C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)N |
正規SMILES |
CC(C(=O)O)N.C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N |
| 37475-30-2 | |
同義語 |
gamma-benzyl-L-glutmate-L-alanine copolypeptide gamma-benzylglutamate-alanine copolymer GBGAC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


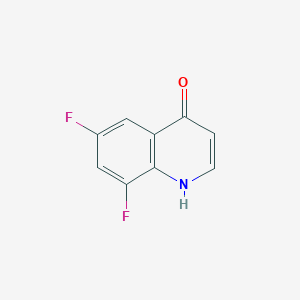
![2-[(Cyanomethyl)sulfinyl]acetonitrile](/img/structure/B1621731.png)
![17-(1,5-Dimethylhexyl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl benzoat](/img/structure/B1621733.png)


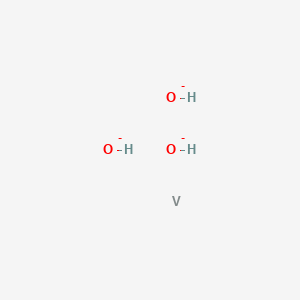
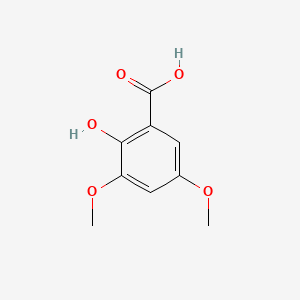
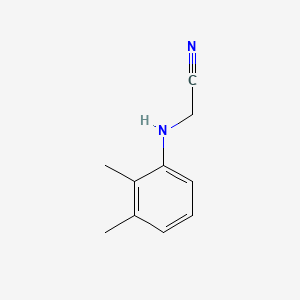
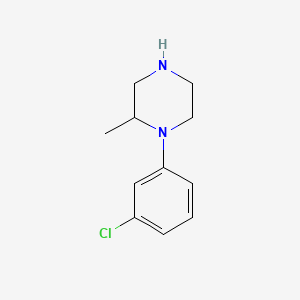
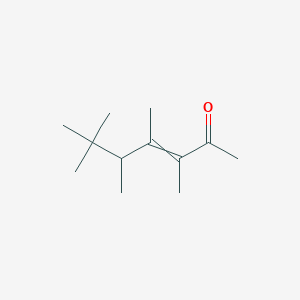
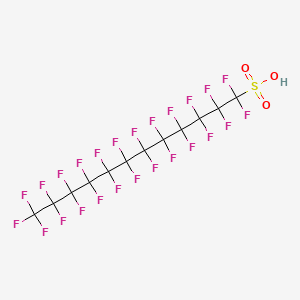

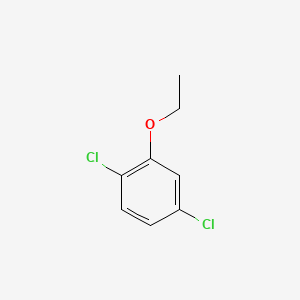
![4-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B1621752.png)
